molecular formula C11H9N3OS B11662524 N'-[(E)-2-thienylmethylidene]nicotinohydrazide

N'-[(E)-2-thienylmethylidene]nicotinohydrazide

Cat. No.: B11662524
M. Wt: 231.28 g/mol
InChI Key: HRZHCBHVTXQIDQ-MDWZMJQESA-N
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Description

(Z)-N’((1H-indol-3-yl)methylene)nicotinohydrazide , is a bidentate indole-based ligand. It is derived from the condensation of indole-3-carboxaldehyde and nicotinic acid hydrazide. The compound exhibits interesting biological and pharmaceutical properties due to its structural features .

Preparation Methods

The synthetic route for N’-[(E)-2-thienylmethylidene]nicotinohydrazide involves the reaction between indole-3-carboxaldehyde and nicotinic acid hydrazide. The reaction conditions and industrial production methods are not explicitly mentioned in the available literature. Further research would be needed to explore large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: N’-[(E)-2-thienylmethylidene]nicotinohydrazide may undergo oxidation reactions.

    Reduction: Reduction reactions could also be relevant.

    Substitution: Substitution reactions involving the thienylmethylidene group are possible.

Common Reagents and Conditions:: Specific reagents and conditions for these reactions are not documented. typical organic synthetic reagents and catalysts may be employed.

Major Products:: The major products formed during these reactions would depend on the specific reaction type and conditions.

Scientific Research Applications

    Chemistry: As a ligand, it can form metal complexes with transition metals, which may find use in catalysis or materials science.

    Biology: Its indole moiety suggests potential bioactivity, although specific studies are lacking.

    Medicine: Further research could explore its pharmacological properties.

    Industry: Applications in materials, sensors, or drug development.

Mechanism of Action

The exact mechanism by which N’-[(E)-2-thienylmethylidene]nicotinohydrazide exerts its effects remains unknown. Investigating its interactions with molecular targets and pathways would provide valuable insights.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may explore related compounds such as 6-Methyl-N’-[(E)-2-thienylmethylene]nicotinohydrazide . Highlighting the uniqueness of N’-[(E)-2-thienylmethylidene]nicotinohydrazide would require further investigation.

Properties

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C11H9N3OS/c15-11(9-3-1-5-12-7-9)14-13-8-10-4-2-6-16-10/h1-8H,(H,14,15)/b13-8+

InChI Key

HRZHCBHVTXQIDQ-MDWZMJQESA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=CS2

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=CS2

solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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